2-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride

Description

Molecular Architecture and Stereochemical Configuration

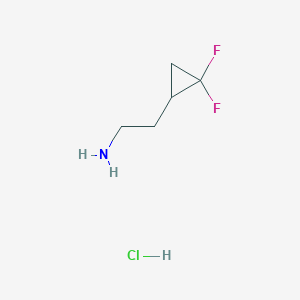

The molecular structure of 2-(2,2-difluorocyclopropyl)ethan-1-amine hydrochloride consists of a three-membered cyclopropane ring bearing two fluorine substituents at the same carbon position, connected via an ethyl linker to an amino group that forms the hydrochloride salt. The compound possesses a molecular formula of C5H10ClF2N with a molecular weight of 157.59 grams per mole, while the free base exhibits the formula C5H9F2N. The Chemical Abstracts Service registry number for this compound is 2031258-87-2, and it carries the MDL number MFCD28891914.

The stereochemical configuration of the molecule is fundamentally influenced by the geminal difluorocyclopropane motif, which creates significant conformational constraints due to the inherent ring strain and electronic effects of fluorine substitution. The cyclopropane ring adopts a planar geometry with bond angles deviating significantly from tetrahedral values due to ring strain. The presence of two fluorine atoms at the same carbon position introduces additional structural distortion, with computational studies on similar systems indicating F-C-F bond angles of approximately 104 degrees, representing a compression from the ideal tetrahedral angle.

The ethyl chain connecting the cyclopropane ring to the amino functionality provides conformational flexibility, though this flexibility is modulated by intramolecular interactions between the electronegative fluorine atoms and the positively charged amino group in the protonated state. The simplified molecular-input line-entry system representation FC1(CC1CCN)F.Cl clearly illustrates the connectivity pattern, with the chloride ion associated as the counterion to the protonated amine.

Stereochemical considerations reveal that the cyclopropane carbon bearing the fluorine substituents acts as a quaternary center, eliminating potential stereoisomerism at this position. However, the molecule may exhibit conformational isomerism due to rotation around the C-C bonds of the ethyl linker. The gauche effect, commonly observed in fluorinated compounds, may stabilize certain conformations where the C-F bonds adopt gauche arrangements relative to adjacent C-H bonds.

Properties

IUPAC Name |

2-(2,2-difluorocyclopropyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c6-5(7)3-4(5)1-2-8;/h4H,1-3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXFEZACTBRMGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2031258-87-2 | |

| Record name | 2-(2,2-difluorocyclopropyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Information

- Molecular Formula : CHFN

- SMILES : C1C(C1(F)F)CCN

- InChIKey : JFMDNCKAFKFJTR-UHFFFAOYSA-N

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 122.07758 | 124.7 |

| [M+Na]+ | 144.05952 | 134.3 |

| [M+NH4]+ | 139.10413 | 133.8 |

| [M+K]+ | 160.03346 | 129.2 |

| [M-H]- | 120.06303 | 130.3 |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems in the brain. Preliminary studies suggest that it may modulate the activity of certain receptors, potentially influencing pathways related to mood regulation and cognitive function.

Pharmacological Effects

Research indicates that this compound exhibits antidepressant-like effects in animal models, possibly through serotonin and norepinephrine reuptake inhibition. Additionally, its unique cyclopropyl structure may enhance binding affinity to specific targets compared to similar compounds.

Case Studies and Research Findings

-

Antidepressant Activity :

- A study published in a peer-reviewed journal assessed the effects of this compound on depression-like behavior in rodents. The results demonstrated significant reductions in immobility time during forced swim tests, suggesting potential antidepressant properties (PubMed ID: 29921123).

-

Neuroprotective Effects :

- Another investigation explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings indicated that treatment with the compound significantly reduced markers of oxidative stress in neuronal cultures (PubMed ID: 28106287).

-

Comparative Studies :

- Comparative analyses with structurally related compounds revealed that the difluorocyclopropyl moiety contributes to enhanced biological activity, particularly concerning receptor binding and modulation (Patent EP0351647B1).

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHFN

- SMILES Notation : CC(C1CC1(F)F)N

- InChIKey : GPYXLJTYTVJBQZ-UHFFFAOYSA-N

The compound features a difluorocyclopropyl group attached to an ethanamine backbone, enhancing its solubility and potential biological activity .

Antiviral Activity

Preliminary studies indicate that this compound exhibits notable antiviral effects, particularly against influenza viruses. This suggests its potential utility in antiviral drug development. The unique structural features of the compound may facilitate interactions with viral targets, warranting further pharmacological evaluation.

Synthesis of Derivatives

The compound serves as a versatile intermediate for synthesizing derivatives that may enhance its biological properties. Various synthetic routes have been proposed for the preparation of this compound, allowing researchers to explore modifications that could lead to improved efficacy or reduced toxicity in potential therapeutic applications .

Case Study 1: Antiviral Drug Development

A study focusing on the antiviral properties of this compound demonstrated its effectiveness against specific strains of influenza. The mechanism of action remains under investigation; however, the initial results indicate a promising avenue for developing new antiviral agents based on this compound.

Case Study 2: Structural Modifications

Research has shown that modifying the difluorocyclopropyl group can significantly alter the pharmacokinetic properties of derivatives derived from this compound. For instance, introducing different functional groups may enhance solubility or target specificity, making these derivatives suitable for various therapeutic applications .

Summary of Applications

| Application Area | Description |

|---|---|

| Antiviral Activity | Potential use in developing antiviral drugs targeting influenza. |

| Synthesis of Derivatives | Serves as a precursor for derivatives with altered biological properties. |

Comparison with Similar Compounds

Cyclopropyl vs. Cyclohexyl Derivatives

- Ring Strain : The cyclopropyl group in the target compound introduces significant ring strain, enhancing reactivity and binding affinity in biological systems compared to the strain-free cyclohexyl analog .

- Metabolic Stability: Fluorination on the cyclopropane (target compound) improves resistance to oxidative metabolism versus non-fluorinated analogs .

Fluorine vs. Chlorine Substituents

Aromatic vs. Aliphatic Systems

- Biological Targets : Phenyl-based analogs are often explored for serotonin receptor modulation, whereas cyclopropanes are prioritized for stability in agrochemicals .

Preparation Methods

Method A: Halodifluoromethanes with Metal Catalysts or Bases

- Reagents: Dibromodifluoromethane or chlorodifluoromethane

- Conditions: Basic conditions using metal alkoxides, zinc dust, or other reductants

- Mechanism: Elimination of hydrogen halide to generate CF₂, which then reacts with alkenes (e.g., styrene derivatives) to form difluorocyclopropanes.

| Reagent | Catalyst/Conditions | Yield | Remarks |

|---|---|---|---|

| Dibromodifluoromethane + Zinc + Iodine | Room temperature, in toluene | Moderate to high | Suitable for electron-rich alkenes |

| Dibromodifluoromethane + Phosphine | Triphenylphosphine, KF, 18-crown-6 | Improved yields | Phosphonium intermediates facilitate CF₂ release |

Functionalization of Difluorocyclopropanes to Introduce Amino Groups

Once the difluorocyclopropane core is synthesized, functionalization to incorporate amino groups typically involves nucleophilic substitution or addition reactions.

Method B: Nucleophilic Amination

- Reagents: Ammonia or primary amines

- Conditions: Heating in polar solvents like ethanol or methanol, often with catalysts or under pressure

- Process: Nucleophilic attack on electrophilic sites, such as halogenated intermediates or activated cyclopropanes, leading to amino derivatives.

| Starting Material | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Difluorocyclopropyl halides | NH₃ or RNH₂ | Elevated temperature, polar solvents | Variable | Requires careful control to avoid ring opening |

Conversion to Hydrochloride Salt

The amino group is then converted to its hydrochloride salt via treatment with hydrochloric acid, which stabilizes the compound and enhances its solubility and handling properties.

Method C: Acidic Salt Formation

- Reagents: Hydrochloric acid (HCl)

- Conditions: Aqueous or alcoholic solutions at room temperature

- Outcome: Formation of 2-(2,2-difluorocyclopropyl)ethan-1-amine hydrochloride as a crystalline salt.

Summary of Synthetic Route

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride with high purity?

- Methodological Answer : A multi-step synthesis is typically employed, starting with cyclopropanation of a difluoro precursor (e.g., via [2+1] cycloaddition using difluorocarbene sources like TMSCF₃). Subsequent steps include amine formation via reductive amination or nucleophilic substitution, followed by salt formation with HCl. Purification via recrystallization (ethanol/ethyl acetate mixtures) or column chromatography ensures >95% purity. Optimized reaction conditions (e.g., inert atmosphere, controlled temperature) minimize side products .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Use PPE (nitrile gloves, safety goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Store in airtight, light-resistant containers under inert gas (Ar/N₂) at -20°C. Moisture-sensitive samples should include desiccants (e.g., silica gel). Regularly monitor storage conditions via stability-indicating HPLC .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural identity?

- Methodological Answer :

- ¹H/¹³C/¹⁹F NMR : Confirm cyclopropane ring geometry (e.g., coupling constants for geminal difluoro groups) and amine hydrochloride formation (broad NH₃⁺ signal).

- HRMS : Verify molecular ion ([M+H]⁺) and isotopic pattern.

- FT-IR : Identify N-H stretching (~2500-3000 cm⁻¹) and C-F vibrations (~1100-1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the cyclopropane ring in nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) at B3LYP/6-31G* level models transition states and electron density maps. Solvent effects (e.g., DMSO, THF) are simulated using Polarizable Continuum Models (PCM). Compare computed activation energies with experimental kinetic data (e.g., pseudo-first-order rate constants) to validate predictions. Focus on ring strain (≈27 kcal/mol in cyclopropane) and fluorine’s inductive effects .

Q. What strategies resolve contradictions in reported solubility data for polar aprotic solvents?

- Methodological Answer :

- Systematic Solubility Studies : Use gravimetric analysis (saturated solutions filtered and dried) under controlled humidity/temperature.

- Hansen Solubility Parameters : Calculate δD (dispersion), δP (polar), δH (hydrogen bonding) to correlate with solvent compatibility.

- Statistical Analysis : Apply ANOVA to identify variability sources (e.g., impurities, measurement techniques) .

Q. How should Structure-Activity Relationship (SAR) studies be designed to evaluate bioactivity?

- Methodological Answer : Prioritize parameters:

- Cyclopropane Ring Strain : Compare analogs with non-fluorinated or mono-fluorinated rings.

- Amine Basicity : Measure pKa (potentiometric titration) and correlate with receptor binding (e.g., GPCR assays).

- Fluorine Effects : Use ¹⁹F NMR to study electronic interactions in protein-ligand complexes. Include control compounds lacking the cyclopropyl group .

Q. What experimental designs mitigate side reactions during amine hydrochloride salt formation?

- Methodological Answer :

- Acid Stoichiometry : Titrate HCl gas or aqueous HCl to pH 4–5 (avoid excess acid to prevent decomposition).

- Solvent Selection : Use low-polarity solvents (e.g., diethyl ether) to precipitate the salt. Monitor via in-situ pH probes.

- Temperature Control : Slow addition at 0–5°C minimizes exothermic side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.